2-(Difluorophenylmethyl)-1,4-difluorobenzene
Overview
Description
2-(Difluorophenylmethyl)-1,4-difluorobenzene is a useful research compound. Its molecular formula is C13H8F4 and its molecular weight is 240.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Crystallography and Material Science
Preferential Cocrystallization among Distyrylbenzene Derivatives The compound 1,4-bis(styryl)-2,5-difluorobenzene (2Fc) was studied for its cocrystallization behavior with a library of 1,4-distyrylbenzene derivatives, highlighting its relevance in crystallography and material science. The phenyl−perfluorophenyl stacking interactions were explored using powder and single-crystal X-ray diffraction techniques, offering insights into the structural properties of these compounds (Bartholomew, Bu, & Bazan, 2000).
Aggregation and Molecular Structure A study involving a 2 × 6 isomer grid of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides, which includes isomers integrating the 2,5-difluorobenzene group, was conducted to understand the role of fluorine in molecular aggregation. The research involved crystal structure analyses, gas phase calculations, and conformational analyses, underscoring the role of the 2,5-difluorobenzene effect in shaping molecular interactions and structure (Mocilac, Osman, & Gallagher, 2016).
Applications in Organic Synthesis and Catalysis
Rhodium-catalyzed Substitution Reaction A study highlighted the use of 1,4-diarylthio-2-5-difluorobenzene in a Rhodium-catalyzed substitution reaction of aryl fluorides with disulfides. This reaction showcases the reactivity and potential application of difluorobenzene derivatives in organic synthesis and catalysis (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).
Organometallic Chemistry and Catalysis The use of fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis was explored. The study delves into the binding strength, chemical inertness, and C-H and C-F bond activation reactions, demonstrating the potential of difluorobenzenes in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Applications in Environmental Science and Biodegradation
Biodegradation of Difluorobenzenes A microbial strain, Labrys portucalensis, was studied for its ability to degrade difluorobenzenes, compounds used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. This study is significant in the field of environmental science and biodegradation, highlighting the potential of microbial strains in the decomposition of industrial pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Applications in Liquid-Liquid Equilibria and Solvent Miscibility
Liquid-Liquid Equilibria in Binary Mixtures The study of binary liquid-liquid equilibria in mixtures of fluorinated benzenes and ionic liquids, specifically focusing on the relationship between dipole moments and miscibility, offers insights into solvent interactions and properties. This research has implications for understanding solvent systems in various industrial and chemical processes (Shiflett & Yokozeki, 2008).
Properties
IUPAC Name |
2-[difluoro(phenyl)methyl]-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXLTKTKVPHNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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